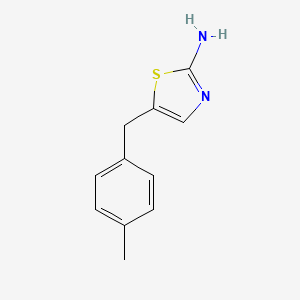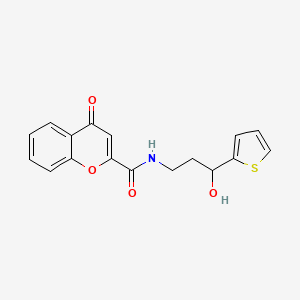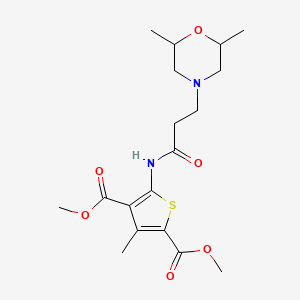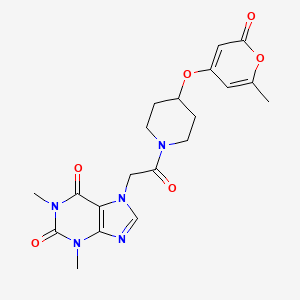
5-(4-Methylbenzyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Methylbenzyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The “4-Methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the 4th carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would consist of a thiazole ring attached to a benzyl group at the 5-position. The benzyl group would have a methyl group attached to its 4-position .
Chemical Reactions Analysis
The chemical reactions involving “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on the specific conditions and reagents present. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on its exact structure. For example, similar compounds like 4-Methylbenzyl alcohol have a boiling point of 259 °C and a density of 1.113 g/mL at 25 °C .
Scientific Research Applications
Antimicrobial and Anticancer Properties
Antiproliferative and Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds, including variants similar to 5-(4-Methylbenzyl)-1,3-thiazol-2-amine, have shown significant antimicrobial activities and DNA protective abilities against oxidative damage. Some compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential use in chemotherapy strategies (Gür et al., 2020).
Antitumor Activity : A study on a structurally related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, highlighted its crystal structure and promising antitumor activity against the Hela cell line, indicating the therapeutic potential of the thiazole scaffold in cancer treatment (叶姣 et al., 2015).
Biological Activity Modulation
Catalytic and Synthetic Applications : Catalytic amination of 5-iodouracil derivatives, involving thiazole and thiazoline rings, showcases the utility of thiazole compounds in synthesizing heterocyclic structures, which are pivotal in pharmaceutical development (Arterburn et al., 2001).
Anti-leishmanial Activity : Thiazol-2-amines with N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were evaluated for their anti-leishmanial activity, showcasing the versatility of thiazol-2-amine derivatives in combating parasitic infections (Tahghighi et al., 2012).
Supramolecular Chemistry : Studies on 4-methylbenzo[d]thiazol-2-amine and its adducts with organic acids reveal insights into molecular interactions and supramolecular assembly, highlighting the importance of thiazole derivatives in materials science (Zhang et al., 2021).
Safety And Hazards
The safety and hazards associated with “5-(4-Methylbenzyl)-1,3-thiazol-2-amine” would depend on its exact structure and properties. For example, similar compounds like 4-Methylbenzyl alcohol are considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEONQFTFXDSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2630185.png)

![1-[4-Hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B2630188.png)



![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2630193.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2630196.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)
